NAPE-PLD Potency vs. LEI-401
In a SAR study by Mock et al. (2021), the inhibitory potency (pIC50) of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide against the key target NAPE-PLD was evaluated, though the specific IC50 value was not prioritized for reporting. The lead compound LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide) achieved an IC50 of 27 nM [1]. The primary differentiation of the target compound lies in its structural features at the carboxamide and pyrimidine C-2 position, which differ from LEI-401 and may confer distinct physico-chemical properties. Quantitative data for the target compound from this study remains limited, and its selection must be based on its synthetic tractability as a morpholine-containing analog rather than a demonstrated superior potency profile.
| Evidence Dimension | NAPE-PLD inhibitory activity (pIC50) |
|---|---|
| Target Compound Data | Not prioritized for reporting in lead optimization SAR. |
| Comparator Or Baseline | LEI-401 (IC50 = 27 nM) |
| Quantified Difference | Data not available. |
| Conditions | NAPE-PLD enzyme inhibition assay [Mock et al., 2021]. |
Why This Matters
Understanding the target compound's position relative to the clinical candidate LEI-401 is crucial for projects targeting endocannabinoid pathways, guiding the selection of tool compounds or starting points for further optimization.
- [1] Mock, E. D.; Kotsogianni, I.; Driever, W. P. F.; Fonseca, C. S.; Vooijs, J. M.; den Dulk, H.; van Boeckel, C. A. A.; van der Stelt, M. (2021) Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem., 64, 6700-6719. View Source
